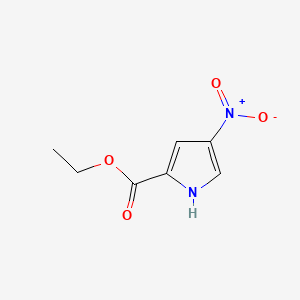

Ethyl 4-nitro-1H-pyrrole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50357. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-nitro-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-2-13-7(10)6-3-5(4-8-6)9(11)12/h3-4,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEORWHVRWXGKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287331 | |

| Record name | Ethyl 4-nitro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5930-92-7 | |

| Record name | 5930-92-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-nitro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-Nitropyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-nitro-1H-pyrrole-2-carboxylate

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 4-nitro-1H-pyrrole-2-carboxylate (CAS No. 5930-92-7), a heterocyclic compound of interest in synthetic and medicinal chemistry. The structural confirmation of such molecules is fundamentally reliant on a synergistic application of modern spectroscopic techniques. Herein, we detail the characteristic signatures of this compound as observed through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations are presented from the perspective of ensuring data integrity and validating the molecular structure through a multi-faceted analytical approach.

Molecular Structure and Spectroscopic Rationale

This compound possesses a unique electronic architecture. The pyrrole ring is an electron-rich aromatic system, while the nitro group at the C4 position and the ethyl carboxylate group at the C2 position are both strongly electron-withdrawing. This substitution pattern dictates the chemical environment of each atom, giving rise to distinctive signals in various spectroscopic methods. A comprehensive analysis requires correlating data from multiple techniques to build a self-validating structural hypothesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous structure determination.

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Signals:

-

N-H Proton: The proton attached to the pyrrole nitrogen is expected to appear as a broad singlet at a significantly downfield chemical shift, typically > 10 ppm. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

-

Pyrrole Protons: The two protons on the pyrrole ring (at C3 and C5) are in distinct chemical environments. Due to the strong electron-withdrawing effect of the adjacent nitro group, the C5-H proton is expected to be further downfield than the C3-H proton. They will appear as doublets due to coupling with each other.

-

Ethyl Group Protons: The ethyl ester functionality will give rise to two signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from coupling with each other.

Carbon-13 NMR provides a map of the carbon skeleton.

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the 160-170 ppm range.

-

Pyrrole Carbons: The four carbons of the pyrrole ring will have distinct chemical shifts. The carbon bearing the nitro group (C4) and the carbon bearing the carboxylate group (C2) will be significantly influenced by these substituents.

-

Ethyl Group Carbons: The methylene (-CH₂-) carbon will appear around 60 ppm, while the terminal methyl (-CH₃) carbon will be the most upfield signal, typically below 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

Key Diagnostic Peaks for this compound:

-

N-H Stretch: A moderate to sharp band is expected in the region of 3300-3500 cm⁻¹, characteristic of the N-H bond in the pyrrole ring.

-

C=O Stretch: A strong, sharp absorption band corresponding to the ester carbonyl group is anticipated around 1700-1730 cm⁻¹.

-

NO₂ Stretches: The nitro group will exhibit two distinct, strong stretching vibrations: an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches from the pyrrole ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

-

C-O Stretch: The C-O single bond of the ester will show a strong absorption in the 1100-1300 cm⁻¹ region.

A related compound, Ethyl 5-nitro-1H-pyrrole-2-carboxylate, shows a characteristic nitrogen-hydrogen stretching vibration as a broad absorption band in the region of 3100-3150 cm⁻¹[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Expected Mass Spectrum Data:

-

Molecular Ion Peak (M⁺): The compound has a molecular formula of C₇H₈N₂O₄, giving it a molecular weight of 184.15 g/mol [2][3]. The mass spectrum should show a molecular ion peak at m/z = 184.

-

Fragmentation Pattern: Aromatic nitro compounds are known to undergo characteristic fragmentation. Common fragmentation pathways may include the loss of the ethoxy group (-OCH₂CH₃, 45 Da), loss of the entire ethyl ester group, and fragmentation of the nitro group (loss of NO₂ or O). For a similar compound, Ethyl 5-nitro-1H-pyrrole-2-carboxylate, the molecular ion peak appears at m/z 184 with relatively low intensity, which is consistent with the behavior of aromatic nitro compounds that tend to fragment readily[1].

Summary of Spectroscopic Data

| Technique | Feature | Expected Region / Value | Interpretation |

| ¹H NMR | Pyrrole N-H | > 10 ppm (broad singlet) | N-H proton of the pyrrole ring. |

| Pyrrole C5-H | ~7.5-8.5 ppm (doublet) | Aromatic proton deshielded by NO₂ group. | |

| Pyrrole C3-H | ~7.0-7.5 ppm (doublet) | Aromatic proton. | |

| Methylene (-OCH₂-) | ~4.3 ppm (quartet) | Ethyl ester CH₂ group. | |

| Methyl (-CH₃) | ~1.3 ppm (triplet) | Ethyl ester CH₃ group. | |

| ¹³C NMR | Carbonyl (C=O) | ~160-170 ppm | Ester carbonyl carbon. |

| Pyrrole Carbons | ~110-145 ppm | Aromatic carbons of the pyrrole ring. | |

| Methylene (-OCH₂-) | ~60-65 ppm | Ethyl ester CH₂ carbon. | |

| Methyl (-CH₃) | ~14-16 ppm | Ethyl ester CH₃ carbon. | |

| IR | N-H Stretch | 3300-3500 cm⁻¹ | Pyrrole N-H bond vibration. |

| C=O Stretch | 1700-1730 cm⁻¹ | Ester carbonyl vibration. | |

| NO₂ Asymmetric Stretch | 1500-1550 cm⁻¹ | Nitro group vibration. | |

| NO₂ Symmetric Stretch | 1340-1380 cm⁻¹ | Nitro group vibration. | |

| MS | Molecular Ion (M⁺) | m/z = 184 | Molecular weight of the compound. |

Experimental Protocols & Workflow

The acquisition of high-quality, reproducible data is paramount. The following outlines standard operating procedures for the spectroscopic analysis of this compound.

-

Purity: Ensure the sample is of high purity (≥95%) to avoid interference from impurities[2]. Purification can be achieved by recrystallization or column chromatography.

-

Solvent Selection: The choice of solvent is critical, especially for NMR. Deuterated solvents that dissolve the sample and do not have interfering signals in the regions of interest should be used (e.g., DMSO-d₆, CDCl₃).

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

Caption: General workflow for spectroscopic characterization.

Structural Confirmation Logic

The trustworthiness of a structural assignment comes from the convergence of all spectroscopic data. No single technique is sufficient on its own.

Sources

An In-Depth Technical Guide to Ethyl 4-nitro-1H-pyrrole-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Ethyl 4-nitro-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's synthesis, physicochemical properties, spectroscopic signature, and its emerging role in the creation of novel therapeutics.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a five-membered, nitrogen-containing heterocycle that serves as a foundational structural motif in a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and versatile reactivity make it a "privileged scaffold" in medicinal chemistry. The introduction of a nitro group and an ethyl ester functionality, as seen in this compound, further enhances its utility as a versatile intermediate for the synthesis of more complex and potent pharmaceutical agents.

Physicochemical Properties and Molecular Structure

This compound is a solid compound at room temperature with a planar molecular geometry, as suggested by crystal structure analysis of related compounds.[2] The presence of the electron-withdrawing nitro group and the ester functionality significantly influences the electronic distribution within the pyrrole ring, impacting its reactivity and biological interactions.

| Property | Value | Source(s) |

| CAS Number | 5930-92-7 | [3][4] |

| Molecular Formula | C₇H₈N₂O₄ | [3][5] |

| Molecular Weight | 184.15 g/mol | [3] |

| Melting Point | 174 °C | [6] |

| Appearance | Solid | [3] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through the electrophilic nitration of the parent compound, Ethyl 1H-pyrrole-2-carboxylate. The choice of nitrating agent is critical, as the pyrrole ring is highly susceptible to polymerization under strongly acidic conditions.[7] Therefore, a milder nitrating agent, acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride, is the reagent of choice.[7][8]

The ester group at the 2-position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. However, it directs the incoming electrophile to the 4-position, leading to the desired product.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis via Electrophilic Nitration

Materials:

-

Ethyl 1H-pyrrole-2-carboxylate

-

Fuming Nitric Acid (d = 1.5)

-

Acetic Anhydride

-

Ether

-

Sodium Sulphate

-

Alumina for chromatography

-

Benzene/Petroleum Pentanes (Eluent)

Procedure:

-

Dissolve Ethyl 1H-pyrrole-2-carboxylate in acetic anhydride and cool the solution to below -5 °C in an ice-salt bath.

-

Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride to the reaction mixture, ensuring the temperature is maintained below -5 °C.[9]

-

After the addition is complete, allow the reaction to stir at low temperature for a specified time to ensure complete conversion.

-

Carefully pour the reaction mixture into ice-water to hydrolyze the excess acetic anhydride.

-

Extract the product into ether.

-

Dry the organic layer over anhydrous sodium sulphate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on alumina using a benzene/petroleum pentanes solvent system to yield the pure this compound.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the ethyl group protons, and the N-H proton. The two protons on the pyrrole ring will appear as doublets in the aromatic region. The ethyl group will exhibit a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two sp² hybridized carbons of the pyrrole ring, the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbon atom attached to the nitro group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

N-H stretch: A broad peak around 3300-3500 cm⁻¹.

-

C=O stretch (ester): A strong, sharp peak around 1700-1725 cm⁻¹.

-

N-O stretch (nitro group): Two strong peaks, one asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.15 g/mol ). The fragmentation pattern will likely involve the loss of the ethoxy group (-OC₂H₅), the nitro group (-NO₂), and other characteristic fragments of the pyrrole ring.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the nitro and ester groups provides two reactive handles for further chemical transformations.

Caption: Applications in the synthesis of bioactive compounds.

Precursor to Novel Therapeutics

The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce diverse pharmacophores. This amino-pyrrole derivative is a key intermediate in the synthesis of compounds with potential therapeutic activities.

-

Antibacterial Agents: Nitropyrrole-containing natural products have demonstrated significant antibacterial activity.[10] Synthetic derivatives of this compound can be explored for their potential as novel antibacterial agents, particularly against drug-resistant strains.

-

Antifungal and Antitumor Agents: The pyrrole scaffold is present in numerous antifungal and antitumor drugs. The unique electronic properties conferred by the nitro group can be exploited to design new compounds with enhanced efficacy and selectivity.[2]

Role as a Pharmacophore

The pyrrole-2-carboxylate moiety itself is recognized as an important pharmacophore in various drug candidates.[10] It can participate in crucial hydrogen bonding and other non-covalent interactions with biological targets.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and the reactivity of its functional groups make it an attractive starting material for the development of novel therapeutics targeting a range of diseases. This guide provides a solid foundation for researchers and scientists to understand and utilize this important molecule in their drug development endeavors.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate - ChemSynthesis. (2025). Retrieved from [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). PubMed Central. Retrieved from [Link]

-

PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. (1959). Canadian Journal of Chemistry. Retrieved from [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2021). RSC Advances. Retrieved from [Link]

-

pyrrole nitration - Química Organica.org. (n.d.). Retrieved from [Link]

-

The Crucial Role of Ethyl 5-nitro-1H-pyrrole-2-carboxylate in Pharmaceutical Development. (n.d.). Retrieved from [Link]

-

1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670 - PubChem. (n.d.). Retrieved from [Link]

-

One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. (2014). The Journal of Organic Chemistry. Retrieved from [Link]

-

Propose a mechanism for the nitration of pyrrole. - Homework.Study.com. (n.d.). Retrieved from [Link]

-

1H-Pyrrole-2-carboxaldehyde, 1-ethyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Nitration of pyrrole with sulfuric and nitric acids - Chemistry Stack Exchange. (2015). Retrieved from [Link]

-

Mthis compound | C6H6N2O4 | CID 261887 - PubChem. (n.d.). Retrieved from [Link]

-

FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate,... - ResearchGate. (n.d.). Retrieved from [Link]

-

FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),... - ResearchGate. (n.d.). Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate - PMC - NIH. (2011). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Buy Ethyl 5-nitro-1H-pyrrole-2-carboxylate | 36131-46-1 [smolecule.com]

- 3. This compound AldrichCPR 5930-92-7 [sigmaaldrich.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. This compound, CasNo.5930-92-7 BOC Sciences United States [bocscichem.lookchem.com]

- 6. Ethyl pyrrole-2-carboxylate(2199-43-1) 1H NMR spectrum [chemicalbook.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pyrrole nitration [quimicaorganica.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to Ethyl 4-nitro-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry and medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures with desired biological activities. Among these, ethyl 4-nitro-1H-pyrrole-2-carboxylate stands out as a particularly valuable and versatile scaffold. Its unique arrangement of functional groups—a reactive pyrrole ring, an electron-withdrawing nitro group, and a modifiable ester moiety—offers a wealth of opportunities for synthetic transformations. This technical guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, positioning it as a key intermediate for the synthesis of innovative therapeutics and functional materials.

Core Characteristics of this compound

This compound is a stable, crystalline solid at room temperature. A comprehensive understanding of its physical and chemical properties is fundamental to its effective application in synthesis.

| Property | Value |

| CAS Number | 5930-92-7 |

| Molecular Formula | C₇H₈N₂O₄ |

| Molecular Weight | 184.15 g/mol |

| Melting Point | 174 °C |

| Boiling Point | 347.7 °C at 760 mmHg |

| Appearance | Solid |

Table 1: Physicochemical Properties of this compound

The reactivity of this molecule is dictated by the interplay of its functional groups. The pyrrole ring is an electron-rich aromatic system, though the presence of the strongly electron-withdrawing nitro group at the 4-position significantly influences its reactivity towards electrophiles and nucleophiles. The ester at the 2-position provides a handle for further modifications, such as hydrolysis, amidation, or reduction.

Synthesis of the Pyrrole Scaffold: A Strategic Approach

The journey to this compound begins with the construction of the core pyrrole ring. A common and efficient method for this is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] For the synthesis of the precursor, ethyl 1H-pyrrole-2-carboxylate, a variation of this approach or other established methods for pyrrole synthesis can be employed.

A well-documented procedure for the synthesis of ethyl 1H-pyrrole-2-carboxylate starts from the acylation of pyrrole with trichloroacetyl chloride, followed by reaction with sodium ethoxide.[3]

Sources

- 1. Synthesis and antiviral activity of distamycin A analogues: substitutions on the different pyrrole nitrogens and in the amidine function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Permethyl analogue of the pyrrolic antibiotic distamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

"Ethyl 4-nitro-1H-pyrrole-2-carboxylate" solubility and stability

An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-nitro-1H-pyrrole-2-carboxylate

This guide provides a comprehensive technical overview of the solubility and stability of this compound, a key intermediate in various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.

Introduction to this compound

This compound (CAS No. 5930-92-7) is a heterocyclic organic compound with the molecular formula C₇H₈N₂O₄.[1][2] Its structure, featuring a pyrrole ring substituted with a nitro group and an ethyl carboxylate group, makes it a valuable building block in medicinal chemistry and materials science. The presence of these functional groups dictates its physicochemical properties, including solubility and stability, which are critical parameters for its handling, formulation, and application.

Key Physicochemical Properties:

-

Molecular Weight: 184.15 g/mol [2]

-

Melting Point: 174°C[2]

-

Boiling Point (Predicted): 347.7 ± 22.0 °C[2]

-

Appearance: Likely a solid at room temperature, given the high melting point.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative solubility profile can be predicted based on its molecular structure and the general principle of "like dissolves like." The molecule possesses both polar (nitro group, ester carbonyl, N-H of the pyrrole) and non-polar (ethyl group, pyrrole ring) characteristics, suggesting solubility in a range of organic solvents.

Table 1: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | Likely Soluble | The high polarity of these solvents can effectively solvate the polar functional groups of the compound. Similar heterocyclic compounds often show good solubility in these solvents.[3] |

| Polar Protic | Ethanol, Methanol | Moderately Soluble | The hydroxyl groups of these solvents can hydrogen bond with the nitro and ester groups, but the non-polar regions of the compound may limit high solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly to Moderately Soluble | These solvents have intermediate polarity and may provide moderate solubility. |

| Ester | Ethyl Acetate | Sparingly to Moderately Soluble | Structural similarity to the ethyl ester group of the compound may promote solubility. |

| Non-Polar | Hexane, Toluene | Likely Insoluble | The overall polarity of the compound is too high for significant solubility in non-polar hydrocarbon solvents. |

| Aqueous | Water | Likely Insoluble | The presence of the non-polar pyrrole ring and ethyl group is expected to make the compound poorly soluble in water, a common trait for many organic molecules of this size. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound in various solvents.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, DMSO, DMF, and hexane).

-

Saturated Solution Preparation:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C) in a shaking incubator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter is recommended.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

-

-

Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is influenced by its functional groups. Potential degradation pathways include hydrolysis of the ethyl ester, reduction of the nitro group, and degradation of the pyrrole ring under certain conditions.

Table 2: Predicted Stability of this compound

| Condition | Potential Degradation Pathway | Predicted Stability | Rationale |

| Acidic pH | Ester Hydrolysis, Decarboxylation of resulting acid | Potentially Unstable | The ester linkage can be susceptible to acid-catalyzed hydrolysis. The resulting carboxylic acid may be prone to decarboxylation, as seen in related pyrrole-2-carboxylic acids.[4] |

| Neutral pH | Ester Hydrolysis | Relatively Stable | Hydrolysis is generally slower at neutral pH compared to acidic or basic conditions. |

| Basic pH | Ester Hydrolysis | Unstable | Base-catalyzed hydrolysis of the ester is typically rapid. The pyrrole N-H is also acidic and can be deprotonated. |

| Elevated Temperature | General Degradation | Monitor for Degradation | While some pyrrole esters show good thermal stability, elevated temperatures can accelerate degradation reactions.[5][6] Nitroaromatic compounds can decompose at very high temperatures.[7] |

| Light Exposure (Photostability) | Photodegradation | Potentially Unstable | Aromatic nitro compounds can be susceptible to photolytic degradation. It is advisable to protect the compound from light. |

Experimental Protocol for Stability Assessment

A forced degradation study is recommended to identify potential degradation products and pathways. This information is crucial for developing stable formulations and analytical methods.

Methodology:

-

Stress Conditions:

-

Acidic: 0.1 M HCl at a specified temperature (e.g., 60°C).

-

Basic: 0.1 M NaOH at room temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Solid compound at elevated temperatures (e.g., 80°C).

-

Photolytic: Solution exposed to UV and visible light as per ICH Q1B guidelines.

-

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) and expose them to the stress conditions.

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis:

-

Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products.

-

Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to aid in structure elucidation.

-

-

Data Evaluation:

-

Calculate the percentage of degradation at each time point.

-

Determine the rate of degradation under each condition.

-

Propose structures for the major degradation products based on the LC-MS data.

-

Diagram 2: Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Conclusion

While specific experimental data for this compound is limited in the public domain, this guide provides a robust framework for understanding and evaluating its solubility and stability based on fundamental chemical principles and data from analogous compounds. The provided protocols offer a systematic approach for researchers to generate the necessary data for their specific applications, ensuring the reliable use of this important chemical intermediate. It is predicted that the compound will be soluble in polar aprotic solvents and susceptible to degradation under basic and potentially acidic and photolytic conditions. Experimental verification is strongly recommended.

References

-

Douglas, T. A., et al. (2009). A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. Chemosphere, 76(1), 1-8. Available at: [Link]

-

Li, Z., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. BMC Chemistry, 17(1), 123. Available at: [Link]

-

Li, Z., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. PubMed. Available at: [Link]

-

Yuan, D., et al. (2014). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. Available at: [Link]

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Available at: [Link]

-

ResearchGate. (2023). In which inorganic solvent does polypyrrole dissolve?. Retrieved from [Link]

-

University of New England, Armidale, Australia. (2023). Solubility of Organic Compounds. Retrieved from [Link]

Sources

- 1. This compound, CasNo.5930-92-7 BOC Sciences United States [bocscichem.lookchem.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

Theoretical and Computational Elucidation of Ethyl 4-nitro-1H-pyrrole-2-carboxylate: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically approved pharmaceuticals.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][5] The introduction of a nitro group (—NO₂), a potent electron-withdrawing moiety, can significantly modulate a molecule's physicochemical properties and biological activity, often enhancing its potency.[1] This guide focuses on Ethyl 4-nitro-1H-pyrrole-2-carboxylate (CAS No: 5930-92-7, Molecular Formula: C₇H₈N₂O₄), a molecule that synergistically combines the pyrrole core with these key functional groups.[6] We will provide an in-depth exploration of this compound, moving from its fundamental chemical properties to advanced theoretical studies. This document serves as a technical resource, detailing the computational methodologies—including Density Functional Theory (DFT), Molecular Docking, and ADMET profiling—that are essential for predicting its behavior and unlocking its therapeutic potential.

Molecular Profile: Synthesis and Spectroscopic Characterization

Plausible Synthetic Route

The synthesis would likely proceed in two key stages: formation of the ethyl pyrrole-2-carboxylate backbone, followed by regioselective nitration.

-

Ester Formation: A common method involves the acylation of pyrrole with an appropriate agent like trichloroacetyl chloride, followed by reaction with sodium ethoxide in ethanol to yield ethyl pyrrole-2-carboxylate.[7] This approach provides a versatile and scalable synthesis of the core ester.[7]

-

Nitration: The subsequent nitration of the pyrrole ring is a classic electrophilic aromatic substitution. The electron-donating nature of the pyrrolic nitrogen directs electrophiles, but the presence of the deactivating ester group at position 2 would favor substitution at the 4-position. This reaction is typically achieved using a nitrating agent such as nitric acid in the presence of a catalyst. The modification of pyrrole rings via nitration is a well-documented strategy to enhance biological activity.[8][9]

Spectroscopic Signature

The structural identity of the synthesized compound is confirmed through a combination of spectroscopic techniques. Based on the known structure and data from analogous compounds, we can predict its characteristic spectral data.

| Technique | Expected Observations and Rationale |

| ¹H NMR | The spectrum would show distinct signals for the three pyrrole ring protons, influenced by the strong electron-withdrawing effects of the nitro and ester groups. A downfield shift is expected for the proton at C5 (adjacent to the nitro group) and the proton at C3. The NH proton typically appears as a broad singlet at a very downfield chemical shift (>11 ppm). The ethyl ester would present as a characteristic quartet and triplet.[10][11][12] |

| ¹³C NMR | The carbon spectrum would reflect the electronic environment. The C2 (carbonyl) and C4 (nitro-substituted) carbons would be significantly deshielded, appearing at downfield chemical shifts. |

| IR Spectroscopy | Key vibrational bands would confirm the functional groups: a sharp, strong peak around 1700-1720 cm⁻¹ for the C=O stretch of the ester; strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively; and a broad N-H stretching band around 3200-3400 cm⁻¹.[9][10] |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 184.15, corresponding to the compound's molecular weight.[13] Characteristic fragmentation patterns would likely include the loss of the ethoxy group (—OC₂H₅, 45 Da) and the nitro group (—NO₂, 46 Da).[14] |

Theoretical Studies: A Computational Deep Dive

Computational chemistry provides invaluable insights into molecular properties that are difficult or time-consuming to measure experimentally. For a molecule like this compound, theoretical studies can predict its geometry, electronic structure, reactivity, and potential as a drug candidate.

Quantum Chemical Calculations: Density Functional Theory (DFT)

Expertise & Causality: DFT is the workhorse of modern computational chemistry. We employ it not just to visualize the molecule, but to understand its fundamental electronic behavior. The choice of the B3LYP functional with a 6-311++G(d,p) basis set represents a well-validated balance of computational cost and accuracy for organic molecules of this type, providing reliable predictions of geometry, vibrational frequencies, and electronic properties.[10][11][15][16]

-

Structure Building: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView).

-

Geometry Optimization: Perform a full geometry optimization without constraints using the DFT method with the B3LYP functional and the 6-311++G(d,p) basis set. This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: At the same level of theory, perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Electronic Property Analysis: From the output files, extract key data: optimized bond lengths and angles, calculated vibrational frequencies (for comparison with IR data), and electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential map.

-

Optimized Geometry: DFT calculations are expected to confirm a largely planar geometry for the pyrrole ring, a key feature for interaction with planar biological targets like DNA or aromatic residues in proteins.[14][16] The orientation of the ester and nitro groups relative to the ring can also be determined.

Parameter Predicted Value (Å or °) Parameter Predicted Value (Å or °) N1—C2 ~1.37 ∠(C5-N1-C2) ~108.5 C2—C3 ~1.39 ∠(N1-C2-C3) ~109.0 C3—C4 ~1.41 ∠(C2-C3-C4) ~107.5 C4—C5 ~1.38 ∠(C3-C4-N(NO₂)) ~125.0 C2—C(O) ~1.48 ∠(O-C-O) ~123.0 -

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests the molecule is more reactive and can be more easily excited.[16] The presence of the electron-withdrawing nitro and ester groups is expected to lower the energy of both orbitals and result in a relatively small energy gap, indicating significant electronic activity.

}

Figure 1: Frontier Molecular Orbital (HOMO-LUMO) Diagram.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution. It is invaluable for identifying regions prone to electrophilic and nucleophilic attack. For this molecule, the MEP map would show negative potential (red/yellow) around the oxygen atoms of the nitro and carbonyl groups, indicating these are sites for electrophilic attack or hydrogen bond acceptance. The NH proton would exhibit a positive potential (blue), marking it as a hydrogen bond donor site.[16]

Molecular Docking Simulations

Trustworthiness & Causality: Molecular docking is a powerful in silico technique that predicts how a ligand (our compound) binds to the active site of a protein receptor.[17] This provides a rational basis for its potential biological activity and mechanism of action. Given the known antibacterial and anticancer activities of many pyrrole derivatives, we can hypothesize and test binding against relevant targets.[3][5][18] For this guide, we will use bacterial DNA Gyrase B, a well-established target for antibacterial agents, as an exemplary receptor.

-

Receptor Preparation: Obtain the 3D crystal structure of the target protein (e.g., Staphylococcus aureus DNA Gyrase B) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Use the DFT-optimized, low-energy 3D structure of this compound. Assign charges and define rotatable bonds.

-

Grid Generation: Define the binding pocket (active site) on the receptor. A "grid box" is generated that encompasses this site, defining the search space for the docking algorithm.

-

Docking Simulation: Run the docking simulation using software like AutoDock Vina.[17] The program will systematically sample different conformations and orientations of the ligand within the grid box.

-

Analysis of Results: The results are ranked based on a scoring function, which estimates the binding affinity (typically in kcal/mol). The top-ranked poses are analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's amino acid residues.

}

Figure 2: Standard workflow for molecular docking simulations.

The following table illustrates the type of data generated from a docking study against the ATP-binding site of S. aureus DNA Gyrase B.

| Parameter | Predicted Value | Interacting Residues (Example) |

| Binding Affinity | -7.5 to -9.0 kcal/mol | Asp79, Asn52, Ile84, Gly83 |

| Hydrogen Bonds | 2 | The nitro group's oxygens could form H-bonds with the backbone NH of Asn52. The pyrrole NH could act as a donor to the carboxylate side chain of Asp79. |

| Hydrophobic Interactions | 4 | The pyrrole ring could form pi-alkyl interactions with residues like Ile84. |

Interpretation: A strong negative binding affinity suggests stable binding. The specific interactions identified provide a testable hypothesis for the compound's mechanism of action and guide future structure-activity relationship (SAR) studies.

In Silico ADMET Profiling

Authoritative Grounding: A compound's therapeutic potential is not solely dependent on its binding affinity. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is equally critical. Poor pharmacokinetics is a major cause of failure in drug development. In silico tools, such as those based on Lipinski's "Rule of Five," allow for the early prediction of a compound's drug-likeness.[17]

Using web-based platforms like SwissADME, the 2D structure of the compound is analyzed to calculate key physicochemical descriptors that correlate with oral bioavailability and other pharmacokinetic properties.

| Property | Predicted Value | Lipinski's Rule of Five Compliance | Interpretation |

| Molecular Weight | 184.15 g/mol | < 500 | Pass |

| LogP (Lipophilicity) | 1.62[19] | ≤ 5 | Pass |

| H-bond Donors | 1 (the NH group) | ≤ 5 | Pass |

| H-bond Acceptors | 4 (the two nitro oxygens, two ester oxygens) | ≤ 10 | Pass |

| Topological Polar Surface Area (TPSA) | 87.91 Ų | < 140 Ų | Good potential for cell permeability. |

| Gastrointestinal (GI) Absorption | High (Predicted) | N/A | Likely to be well-absorbed orally. |

Future Directions and Conclusion

The theoretical studies presented in this guide provide a robust, data-driven foundation for evaluating this compound as a lead compound in drug discovery.

-

Validation: The immediate next step is the experimental validation of these computational predictions. This involves the chemical synthesis of the compound and confirmation of its structure via NMR, IR, and MS.

-

Biological Screening: Following synthesis, the compound should be screened in vitro for its biological activity. Based on our docking study, initial assays should focus on its antibacterial activity against a panel of pathogens, including Staphylococcus aureus. Further screening for anticancer activity against cell lines like HCT116 (colon) and MCF-7 (breast) would also be warranted, given the known activities of related pyrrole structures.[9][20]

-

Lead Optimization: Should promising activity be confirmed, the theoretical models can be used to guide the synthesis of new analogues. For example, modifying the ester group or the substitution pattern on the pyrrole ring could enhance binding affinity or improve the ADMET profile.

References

-

Rawat, P., Gautam, A., & Singh, R. N. (2022). Synthesis, spectral, structural and antimicrobial activities of Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate. Journal of Molecular Structure, 1255, 132405. Available at: [Link]

-

Bejan, A. A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

-

Kaur, H., & Narasimhan, B. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Available at: [Link]

-

ChemSynthesis. (n.d.). ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

Singh, R. N., et al. (2014). Synthesis, molecular structure, and spectral analyses of ethyl-4-[(2,4-dinitrophenyl)hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. ResearchGate. Available at: [Link]

-

SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

-

Rojas-Carrillo, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]

-

Iannelli, P., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Available at: [Link]

-

Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (n.d.). Molecular Docking. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 4-nitropyrrole-2-carboxylate (C7H8N2O4). Retrieved from [Link]

-

ResearchGate. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Available at: [Link]

-

El-Damasy, A. K., et al. (2021). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][10][21]diazepine derivatives as potent EGFR/CDK2 inhibitors. PMC - NIH. Available at: [Link]

-

Boichuk, S., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. PubMed Central. Available at: [Link]

-

PubChem. (n.d.). Mthis compound. Retrieved from [Link]

-

MDPI. (2021). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Retrieved from [Link]

-

PubMed. (1993). Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids. Retrieved from [Link]

-

PubMed. (2022). Molecular docking study and molecular dynamics simulation of ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate and (Z)-ethyl-2-(3-oxo-1,3-diphenylprop-1-enylamino)acetate. Retrieved from [Link]

-

VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]

-

PubMed Central. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Retrieved from [Link]

-

Scholarworks@UNIST. (n.d.). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Retrieved from [Link]

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound, CasNo.5930-92-7 BOC Sciences United States [bocscichem.lookchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. PubChemLite - Ethyl 4-nitropyrrole-2-carboxylate (C7H8N2O4) [pubchemlite.lcsb.uni.lu]

- 14. Buy Ethyl 5-nitro-1H-pyrrole-2-carboxylate | 36131-46-1 [smolecule.com]

- 15. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Scholarworks@UNIST: Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate [scholarworks.unist.ac.kr]

- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 18. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

- 20. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemsynthesis.com [chemsynthesis.com]

Methodological & Application

The Strategic Role of Ethyl 4-nitro-1H-pyrrole-2-carboxylate in the Synthesis of Next-Generation DNA Minor Groove Binders

Introduction

In the landscape of medicinal chemistry, the pyrrole scaffold is a recurring motif in a multitude of biologically active compounds, prized for its unique electronic properties and its role as a pharmacophore.[1] Among the vast family of pyrrole derivatives, Ethyl 4-nitro-1H-pyrrole-2-carboxylate emerges as a pivotal building block, particularly in the synthesis of DNA minor groove binders (MGBs). These MGBs are a class of small molecules designed to fit snugly into the minor groove of DNA, a region less sterically hindered and with a high density of information in the form of hydrogen bond donors and acceptors. By selectively recognizing and binding to specific DNA sequences, these compounds can modulate gene expression and other DNA-dependent cellular processes, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiparasitic, and anticancer properties.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound as a strategic intermediate. We will delve into the detailed protocols for its synthesis and its subsequent elaboration into more complex structures, culminating in the creation of potent DNA minor groove binders. The causality behind the experimental choices and the significance of the structural features will be elucidated to provide a deeper understanding of the drug discovery process.

Core Attributes of this compound

This compound (CAS No. 5930-92-7) is a stable, crystalline solid that serves as an excellent starting material for several key reasons.[3][4][5][6] The electron-withdrawing nature of the nitro group at the C4 position significantly influences the reactivity of the pyrrole ring, while the ethyl ester at the C2 position provides a versatile handle for further chemical modifications, such as amidation. The N-H proton of the pyrrole ring is acidic enough to be readily deprotonated, allowing for straightforward N-alkylation to introduce diverse side chains, a crucial step in tuning the biological activity and pharmacokinetic properties of the final MGBs.

Synthesis of the Key Intermediate: this compound

The journey towards complex DNA minor groove binders begins with the reliable synthesis of the core building block, this compound. The following protocol, adapted from established literature, provides a robust method for its preparation.[2]

Protocol 1: Synthesis of this compound

This two-step process involves the formation of an acid chloride followed by esterification.

Step 1: Formation of 4-Nitro-1H-pyrrole-2-carbonyl chloride

-

To 4-Nitro-1H-pyrrole-2-carboxylic acid, add thionyl chloride (10 mL).

-

Heat the mixture under reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield the crude acid chloride. This intermediate is typically used in the next step without further purification due to its reactivity.

Step 2: Esterification to this compound

-

Dissolve the crude 4-Nitro-1H-pyrrole-2-carbonyl chloride in dry dichloromethane (25 mL).

-

To this solution, add ethanol (10 mL) followed by triethylamine (2 mL). Triethylamine acts as a base to neutralize the HCl generated during the esterification.

-

Stir the reaction mixture at room temperature overnight.

-

After completion, the reaction mixture can be worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to afford this compound as a brown solid (93% yield).[2]

Application in the Synthesis of a DNA Minor Groove Binder Intermediate

The true utility of this compound is demonstrated in its role as a precursor for more elaborate structures. A key transformation is the N-alkylation of the pyrrole ring, which introduces a side chain that can be further functionalized. The following protocol details the synthesis of Ethyl 4-nitro-1-(4-pentynyl)-1H-pyrrole-2-carboxylate, an important intermediate for DNA minor groove binders.[7]

Protocol 2: Synthesis of Ethyl 4-nitro-1-(4-pentynyl)-1H-pyrrole-2-carboxylate

This protocol exemplifies a typical N-alkylation reaction.

-

Dissolve this compound (0.230 g, 1.25 mmol) in acetone (25 mL).

-

To this solution, add sodium carbonate (0.395 g, 3.73 mmol) as a base to deprotonate the pyrrole nitrogen.

-

Add tetrabutylammonium iodide (0.462 g, 1.25 mmol) as a phase-transfer catalyst to facilitate the reaction.

-

Add 5-chloro-1-pentyne (or a similar alkylating agent like propyl bromide solution 80 wt. % in toluene, 1.50 mL).

-

Heat the reaction mixture under reflux for 6 hours.

-

After reflux, continue stirring the reaction at room temperature overnight.

-

Add water and ethyl acetate to the reaction mixture and perform a liquid-liquid extraction.

-

Collect the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography to yield the desired N-alkylated product.

Synthetic Workflow: From Building Block to Complex Intermediate

The following diagram illustrates the synthetic progression from the basic pyrrole precursor to a more functionalized intermediate, highlighting the key transformations.

Caption: Synthetic pathway from 4-Nitro-1H-pyrrole-2-carboxylic acid to a DNA MGB.

Biological Activity of Derived DNA Minor Groove Binders

The strategic incorporation of the nitropyrrole moiety, facilitated by the use of this compound, leads to the synthesis of DNA minor groove binders with potent biological activities. These compounds have demonstrated efficacy against a range of pathogens and cancer cell lines. The nitro group itself can be a key pharmacophoric feature, or it can serve as a precursor to an amino group, which is often found in the final bioactive molecules.

While specific biological data for the direct derivatives of Ethyl 4-nitro-1-(4-pentynyl)-1H-pyrrole-2-carboxylate are part of ongoing research, related nitropyrrole-containing DNA minor groove binders have shown significant activity. For instance, derivatives have been developed with potent antiprotozoal activity, and others have exhibited promising anticancer properties.[8]

The following table summarizes the typical range of biological activities observed for this class of compounds.

| Biological Target | Activity Type | Reported Potency (IC₅₀/MIC) |

| Trypanosoma brucei (parasite) | Antiparasitic | Low micromolar to nanomolar range |

| Plasmodium falciparum (parasite) | Antimalarial | Nanomolar range |

| Various Cancer Cell Lines | Anticancer | Low micromolar range |

| Gram-positive Bacteria | Antibacterial | Sub-micromolar range |

Conclusion

This compound is a versatile and highly valuable building block in medicinal chemistry. Its well-defined reactivity and strategic placement of functional groups provide a reliable entry point for the synthesis of complex and potent DNA minor groove binders. The protocols outlined in this application note offer a practical guide for researchers to utilize this key intermediate in their drug discovery programs. The continued exploration of derivatives based on this scaffold holds significant promise for the development of new therapeutics to address unmet medical needs in infectious diseases and oncology.

References

-

Kennedy, A. R., Khalaf, A. I., Scott, F. J., & Suckling, C. J. (2017). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Acta Crystallographica Section E: Crystallographic Communications, 73(2), 254–259. [Link]

-

Scott, F. J., & Suckling, C. J. (2021). The potential for new and resilient anti-cancer drugs based upon minor groove binders for DNA. Medical Research Archives, 9(11). [Link]

-

Kennedy, A. R., Khalaf, A. I., Scott, F. J., & Suckling, C. J. (2017). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 2), 254–259. [Link]

-

Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(15), 11058–11085. [Link]

-

Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4). [Link]

-

Grafiati. (2025). List of journal articles on the topic 'Pyrrole compound'. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational study about the derivatives of pyrrole as high-energy-density compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Abedawn KHALAF | retired Research Officer. Retrieved from [Link]

-

Al-Hussain, S. A., & Al-Obaydi, A. M. J. (2022). Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents. Molecules, 27(14), 4496. [Link]

-

Kamal, A., & Ramana, C. V. (2004). DNA minor groove binders as potential antitumor and antimicrobial agents. Medicinal research reviews, 24(4), 475-528. [Link]

-

ResearchGate. (n.d.). DNA minor groove binders. Retrieved from [Link]

-

Chen, X., & Yang, Y. (2013). Water-soluble DNA minor groove binders as potential chemotherapeutic agents: synthesis, characterization, DNA binding and cleavage, antioxidation, cytotoxicity and HSA interactions. Dalton Transactions, 42(44), 15716-15728. [Link]

-

KnightScholar. (n.d.). Thermodynamic and Structural Studies of the Interactions between c-MYC G4 DNA and Minor Groove Binders as an Anticancer Approach. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectral, structural and antimicrobial activities of Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and chemical toxicology, 32(9), 839-844. [Link]

-

Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

-

Neidle, S. (2013). Recent developments in compounds acting in the DNA minor groove. Future medicinal chemistry, 5(18), 2113-2133. [Link]

-

Gold, B., & Shah, D. (2013). Synthesis and characterization of DNA minor groove binding alkylating agents. Molecules, 18(1), 1034-1053. [Link]

-

Bailly, C., & Chaires, J. B. (2002). Minor groove DNA binders as antimicrobial agents. 1. Pyrrole tetraamides are potent antibacterials against vancomycin resistant Enterococci [corrected] and methicillin resistant Staphylococcus aureus. Journal of medicinal chemistry, 45(4), 805-817. [Link]

-

ResearchGate. (n.d.). (PDF) The Synthesis of Pyrroles from Nitroolefins. Retrieved from [Link]

-

Gold, B., & Shah, D. (2013). Synthesis and characterization of DNA minor groove binding alkylating agents. Molecules, 18(1), 1034-1053. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Water-soluble DNA minor groove binders as potential chemotherapeutic agents: synthesis, characterization, DNA binding and cleavage, antioxidation, cytotoxicity and HSA interactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

- 7. eprints.hud.ac.uk [eprints.hud.ac.uk]

- 8. esmed.org [esmed.org]

Application Note: A Validated Protocol for the Regioselective Nitration of Ethyl Pyrrole-2-Carboxylate

Introduction: The Significance of Nitropyrroles

Pyrrole heterocycles are fundamental scaffolds in a vast array of biologically active natural products and pharmaceutical agents.[1][2] The introduction of a nitro group onto the pyrrole ring dramatically influences its electronic properties and provides a versatile chemical handle for further synthetic transformations. Ethyl 5-nitro-1H-pyrrole-2-carboxylate (CAS 36131-46-1) is a particularly valuable building block in medicinal chemistry and organic synthesis.[3][4][5] The nitro group can be readily reduced to an amine, enabling the construction of amides, sulfonamides, and other functionalities, while the ester provides a site for hydrolysis or amidation.

This application note provides a detailed, field-proven experimental procedure for the synthesis of ethyl 5-nitro-1H-pyrrole-2-carboxylate. Beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind the chosen conditions, emphasizes critical safety protocols, and offers insights for successful execution and product characterization, tailored for researchers in synthetic chemistry and drug development.

Theory and Mechanistic Insights

The nitration of pyrrole is a classic example of an electrophilic aromatic substitution reaction. However, the high reactivity of the pyrrole ring presents a significant challenge. The π-electron-rich system is highly susceptible to oxidation and polymerization under the harsh acidic conditions of standard nitrating mixtures (e.g., HNO₃/H₂SO₄).[6] Therefore, a milder nitrating agent is essential for a successful transformation.

2.1 The Nitrating Agent: Acetyl Nitrate

This protocol employs a mixture of fuming nitric acid in acetic anhydride. This combination generates acetyl nitrate in situ, which serves as a less aggressive electrophile than the nitronium ion (NO₂⁺) found in mixed acid. The reaction proceeds at low temperatures to further temper the reactivity and minimize byproduct formation.[7][8]

2.2 Regioselectivity: The Directing Effects of Substituents

The pyrrole ring itself preferentially undergoes electrophilic attack at the C2 or C5 positions due to the superior resonance stabilization of the resulting carbocation intermediate (the arenium ion) compared to attack at C3 or C4.[6][9] In the case of ethyl pyrrole-2-carboxylate, the starting material already has an electron-withdrawing ester group at the C2 position. While this group deactivates the ring towards electrophilic attack, the powerful activating effect of the ring nitrogen still dominates. The substitution is therefore directed to the available C5 position, leading to the desired product, ethyl 5-nitro-1H-pyrrole-2-carboxylate.

2.3 Reaction Mechanism

The mechanism involves two primary stages:

-

Electrophilic Attack: The π-electrons of the pyrrole ring attack the electrophilic nitrogen of the nitrating agent (acetyl nitrate), forming a resonance-stabilized carbocation intermediate (sigma complex).

-

Rearomatization: A base (such as acetate) abstracts a proton from the C5 position, collapsing the intermediate and restoring the aromaticity of the pyrrole ring to yield the final product.[6]

Caption: Mechanism of pyrrole nitration.

Critical Safety Protocols

Nitration reactions are inherently hazardous due to the use of strong oxidizers and the highly exothermic nature of the reaction.[10] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, acid-resistant gloves (butyl rubber or neoprene are recommended), and chemical splash goggles with a full-face shield.[11]

-

Engineering Controls: All operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical height.[11][12] An emergency eyewash station and safety shower must be immediately accessible.[13][14]

-

Reagent Handling: Nitric acid is extremely corrosive and a powerful oxidizer. It can cause severe burns and reacts violently with organic materials, reducing agents, and metals.[12][13][14] Acetic anhydride is also corrosive and flammable. Avoid contact and inhalation.

-

Temperature Control: The reaction is highly exothermic. The addition of the nitrating agent must be performed slowly and with efficient cooling to prevent a runaway reaction, which could lead to an explosion.[10]

-

Waste Disposal: Do not mix nitric acid waste with other waste streams, especially organic solvents.[12] Quench any residual reactive agents before disposal according to institutional guidelines.

Experimental Procedure

4.1 Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| Ethyl pyrrole-2-carboxylate | ≥98% | Sigma-Aldrich |

| Acetic Anhydride (Ac₂O) | Reagent Grade, ≥98% | Fisher Scientific |

| Fuming Nitric Acid (HNO₃) | ≥90% | VWR |

| Ethanol (EtOH) | 200 Proof, ACS Grade | Decon Labs |

| Deionized Water (H₂O) | Type II | In-house |

| Ice | N/A | In-house |

| Celite® 545 | N/A | Sigma-Aldrich |

-

Equipment: Three-necked round-bottom flask, magnetic stirrer and stir bar, thermometer, addition funnel, ice-salt bath, Buchner funnel, filtration flask, rotary evaporator.

4.2 Step-by-Step Protocol

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing addition funnel. Place the flask in an ice-salt bath.

-

Substrate Solution: Charge the flask with ethyl pyrrole-2-carboxylate (5.0 g, 35.9 mmol) and acetic anhydride (50 mL). Stir the mixture until the substrate is fully dissolved and cool the solution to -10 °C.

-

Nitrating Mixture Preparation: In a separate beaker, carefully add fuming nitric acid (2.5 mL, 59.8 mmol) dropwise to acetic anhydride (20 mL) while cooling in an ice bath. Caution: This addition is exothermic. Prepare this mixture immediately before use.

-

Reaction: Transfer the freshly prepared nitrating mixture to the addition funnel. Add the nitrating mixture dropwise to the stirred pyrrole solution over a period of 30-45 minutes. Critically maintain the internal reaction temperature between -10 °C and -5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at -5 °C for an additional 30 minutes. The progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

-

Quenching: Slowly pour the reaction mixture into a 1 L beaker containing 500 g of crushed ice and 200 mL of water with vigorous stirring. A yellow precipitate will form.

-

Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with cold water (3 x 100 mL) until the filtrate is neutral to pH paper.

-

Drying: Dry the crude product under vacuum. The expected crude yield is approximately 5.5 - 6.0 g.

4.3 Purification

Recrystallize the crude solid from hot ethanol (~50-60 mL). Dissolve the solid in the minimum amount of hot ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath for 1 hour to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

-

Expected Product: Ethyl 5-nitro-1H-pyrrole-2-carboxylate is typically isolated as a yellowish-brown solid.[4]

-

Expected Yield: 75-85%.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The data should be consistent with literature values.[3]

Workflow and Data Summary

Caption: Experimental workflow for the nitration of ethyl pyrrole-2-carboxylate.

Table 1: Key Reaction Parameters

| Parameter | Value | Rationale |

| Substrate | Ethyl pyrrole-2-carboxylate | Starting material for synthesis. |

| Nitrating Agent | Fuming HNO₃ in Acetic Anhydride | Provides a mild source of the electrophile to prevent polymerization.[6][7] |

| Stoichiometry (HNO₃) | ~1.7 equivalents | Ensures complete conversion of the starting material. |

| Temperature | -10 °C to -5 °C | Controls the exothermic reaction and minimizes side product formation. |

| Reaction Time | ~1.5 hours | Sufficient for complete reaction as monitored by TLC. |

| Work-up | Quenching on ice-water | Safely terminates the reaction and precipitates the solid product. |

| Purification Method | Recrystallization (Ethanol) | Effective method for removing impurities to yield high-purity product. |

Conclusion

This application note details a robust and reproducible protocol for the regioselective nitration of ethyl pyrrole-2-carboxylate. By employing acetyl nitrate as a mild nitrating agent and maintaining strict temperature control, this method reliably produces the desired ethyl 5-nitro-1H-pyrrole-2-carboxylate in high yield and purity. The emphasis on the mechanistic underpinnings and rigorous safety procedures provides researchers with a comprehensive guide for the successful and safe synthesis of this important chemical intermediate.

References

-

Homework.Study.com. (n.d.). Propose a mechanism for the nitration of pyrrole. Retrieved from [Link]

-

Química Organica.org. (n.d.). pyrrole nitration. Retrieved from [Link]

-

YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]

-

National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]

-

Chegg. (2014, February 1). Question: What is the mechanism of nitration or pyrrole through electrophilic aromatic substitution?. Retrieved from [Link]

-

University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

-

VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

-

UW Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]

-

Heterocyclic Compounds. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

-

YouTube. (2020, December 21). Pyrrole: Electrophilic Substitution Reactions Lecture 1. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Ethyl 5-nitro-1H-pyrrole-2-carboxylate in Pharmaceutical Development. Retrieved from [Link]

-

Brimble, M. A., Ding, X. B., & Furkert, D. P. (2016). Nitropyrrole natural products: isolation, biosynthesis and total synthesis. Organic & Biomolecular Chemistry, 14(24), 5390-5401. Retrieved from [Link]

-

ResearchGate. (2016). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy Ethyl 5-nitro-1H-pyrrole-2-carboxylate | 36131-46-1 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. pyrrole nitration [quimicaorganica.org]